1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride
Overview
Description
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is commonly known as Lorazepam, which is a well-known drug used to treat anxiety disorders and insomnia. Lorazepam is a benzodiazepine drug that works by enhancing the effects of GABA, a neurotransmitter that reduces the activity of neurons in the brain. However,
Scientific Research Applications
Synthesis and Chemical Reactions
1,4-Diazepines, including compounds structurally related to "1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride," are synthesized through various chemical reactions. These compounds are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. The synthesis of 1,4-diazepines has been a focus of scientific research due to their significant medicinal importance. Researchers have developed numerous synthetic routes and chemical reactions to produce 1,4-diazepine derivatives, highlighting their versatility and potential for customization in pharmaceutical development (Rashid et al., 2019).
Biological Activities and Pharmaceutical Applications
1,4-Diazepine derivatives exhibit a wide range of biological activities, which make them of interest for pharmaceutical applications. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The diverse biological activities of 1,4-diazepines underscore their potential as therapeutic agents in treating various conditions. Specifically, their anxiolytic and antipsychotic effects are of particular interest, suggesting their utility in the management of anxiety disorders and other psychiatric conditions (Rashid et al., 2019).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-10(13)11(8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBKFFBQUXMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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